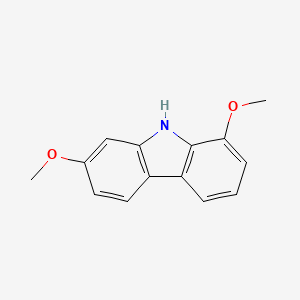
1,7-Dimethoxy-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dimethoxy-9H-carbazole is an organic compound belonging to the class of carbazoles. Carbazoles are heterocyclic aromatic compounds that consist of a pyrrole ring fused on either side to a benzene ring. The presence of methoxy groups at the 1 and 7 positions of the carbazole structure imparts unique chemical and physical properties to this compound, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dimethoxy-9H-carbazole can be synthesized through various synthetic routes. One common method involves the reaction of 1,7-dimethoxy-2-nitrobenzene with hydrazine hydrate under reflux conditions to form 1,7-dimethoxy-2-aminobenzene. This intermediate is then subjected to cyclization using a suitable catalyst, such as palladium on carbon, to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethoxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbazole quinones.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Scientific Research Applications
1,7-Dimethoxy-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 1,7-Dimethoxy-9H-carbazole involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
1,7-Dimethoxy-9H-carbazole can be compared with other similar compounds, such as:
1,6-Dimethoxy-9H-carbazole: Similar structure with methoxy groups at different positions, leading to variations in chemical reactivity and biological activity.
3,6-Dibromo-2,7-dimethoxy-9H-carbazole: Contains bromine substituents, which can significantly alter its electronic properties and applications.
Indolo[2,3-a]carbazoles: A subclass of carbazoles with a fused indole ring, known for their diverse biological properties and potential therapeutic applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
919090-35-0 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
1,7-dimethoxy-9H-carbazole |
InChI |
InChI=1S/C14H13NO2/c1-16-9-6-7-10-11-4-3-5-13(17-2)14(11)15-12(10)8-9/h3-8,15H,1-2H3 |
InChI Key |
KNDFTAFNOQLRQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)
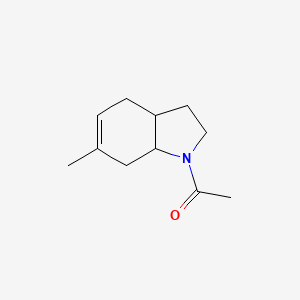
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
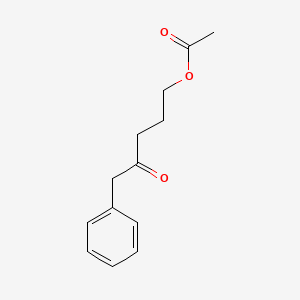
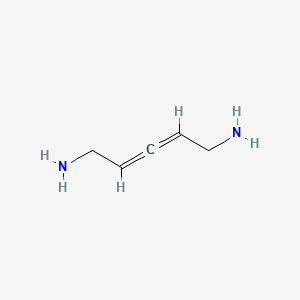
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)
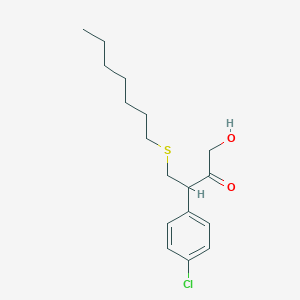
![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)
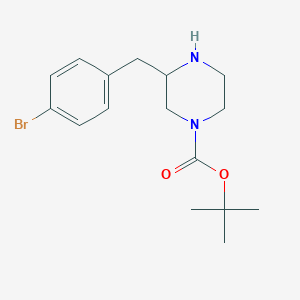
![Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-](/img/structure/B14198123.png)
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)
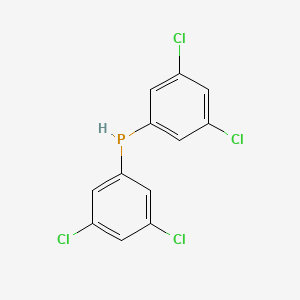
![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
